molecular formula C21H18N4O3S B5225213 3-AMINO-2-CYANO-4-(FURAN-2-YL)-N-(2-METHOXYPHENYL)-6-METHYL-4H,7H-THIENO[2,3-B]PYRIDINE-5-CARBOXAMIDE

3-AMINO-2-CYANO-4-(FURAN-2-YL)-N-(2-METHOXYPHENYL)-6-METHYL-4H,7H-THIENO[2,3-B]PYRIDINE-5-CARBOXAMIDE

Cat. No.: B5225213
M. Wt: 406.5 g/mol
InChI Key: BWLBGNRSXFSEMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-AMINO-2-CYANO-4-(FURAN-2-YL)-N-(2-METHOXYPHENYL)-6-METHYL-4H,7H-THIENO[2,3-B]PYRIDINE-5-CARBOXAMIDE is a complex organic compound that belongs to the class of thienopyridines. This compound is characterized by its unique structure, which includes a furan ring, a thieno[2,3-b]pyridine core, and various functional groups such as amino, cyano, and methoxyphenyl. The presence of these functional groups and the heterocyclic core makes this compound of significant interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-AMINO-2-CYANO-4-(FURAN-2-YL)-N-(2-METHOXYPHENYL)-6-METHYL-4H,7H-THIENO[2,3-B]PYRIDINE-5-CARBOXAMIDE typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the thieno[2,3-b]pyridine core, followed by the introduction of the furan ring and other functional groups. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the availability of raw materials, cost, and desired production scale. Industrial production methods often emphasize efficiency, cost-effectiveness, and environmental sustainability.

Chemical Reactions Analysis

Types of Reactions

3-AMINO-2-CYANO-4-(FURAN-2-YL)-N-(2-METHOXYPHENYL)-6-METHYL-4H,7H-THIENO[2,3-B]PYRIDINE-5-CARBOXAMIDE can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out to modify the functional groups, such as reducing the cyano group to an amine.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized based on the desired reaction and product.

Major Products Formed

The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield oxidized derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

3-AMINO-2-CYANO-4-(FURAN-2-YL)-N-(2-METHOXYPHENYL)-6-METHYL-4H,7H-THIENO[2,3-B]PYRIDINE-5-CARBOXAMIDE has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 3-AMINO-2-CYANO-4-(FURAN-2-YL)-N-(2-METHOXYPHENYL)-6-METHYL-4H,7H-THIENO[2,3-B]PYRIDINE-5-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-AMINO-3-CYANO-4-(FURAN-2-YL)-N-(2-METHOXYPHENYL)-6-METHYL-4H,7H-THIENO[2,3-B]PYRIDINE-5-CARBOXAMIDE
  • 3-AMINO-2-CYANO-4-(FURAN-2-YL)-N-(2-HYDROXYPHENYL)-6-METHYL-4H,7H-THIENO[2,3-B]PYRIDINE-5-CARBOXAMIDE

Uniqueness

The uniqueness of 3-AMINO-2-CYANO-4-(FURAN-2-YL)-N-(2-METHOXYPHENYL)-6-METHYL-4H,7H-THIENO[2,3-B]PYRIDINE-5-CARBOXAMIDE lies in its specific combination of functional groups and the thieno[2,3-b]pyridine core. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

IUPAC Name

3-amino-2-cyano-4-(furan-2-yl)-N-(2-methoxyphenyl)-6-methyl-4,7-dihydrothieno[2,3-b]pyridine-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N4O3S/c1-11-16(20(26)25-12-6-3-4-7-13(12)27-2)17(14-8-5-9-28-14)18-19(23)15(10-22)29-21(18)24-11/h3-9,17,24H,23H2,1-2H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWLBGNRSXFSEMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(C2=C(N1)SC(=C2N)C#N)C3=CC=CO3)C(=O)NC4=CC=CC=C4OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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